molecular formula C11H10ClN3OS B501057 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 165682-58-6

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B501057
CAS No.: 165682-58-6
M. Wt: 267.74g/mol
InChI Key: UEUGQMVDIYFEPA-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a chlorobenzyl sulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-chlorobenzyl chloride with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-1,2,4-triazole
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGQMVDIYFEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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